![molecular formula C22H19N3O3 B2900127 2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034467-73-5](/img/structure/B2900127.png)
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide, also known as MPMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, such as the compound , have been studied for their potential antimicrobial properties. The structure of oxazoles allows for interaction with bacterial cell components, potentially inhibiting growth or killing the bacteria. Research has shown that certain substitutions on the oxazole ring can lead to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Research
The oxazole moiety is a common feature in many compounds with anticancer properties. The ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells makes them valuable in the development of new cancer therapies. Studies have indicated that oxazole derivatives can act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating many chronic diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, making them potential candidates for the development of anti-inflammatory drugs. They may work by inhibiting enzymes like COX-2, which play a role in the inflammatory process .
Antidiabetic Potential
Diabetes is a global health concern, and there is a continuous search for new therapeutic agents. Oxazole derivatives have been explored for their antidiabetic effects, possibly through the modulation of insulin signaling pathways or by acting as PPAR agonists, which are involved in glucose metabolism .
Antiobesity Research
Obesity is a risk factor for many diseases, and managing it is a significant challenge. Oxazole derivatives have been investigated for their potential antiobesity effects. These compounds may influence lipid metabolism or act on central nervous system receptors that regulate appetite and energy expenditure .
Antioxidant Properties
Oxidative stress contributes to the pathogenesis of numerous diseases. Oxazole derivatives have been studied for their antioxidant properties, which could help protect cells from oxidative damage. This is particularly relevant in the prevention of diseases associated with oxidative stress, such as neurodegenerative disorders .
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. Oxazole derivatives have shown promise as neuroprotective agents, potentially through the inhibition of enzymes or pathways that lead to neuronal death .
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-18(24-20(26)12-15-7-6-10-17(11-15)27-2)13-19-22(23-14)28-21(25-19)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLQCIGFGABQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

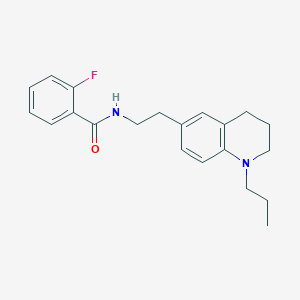
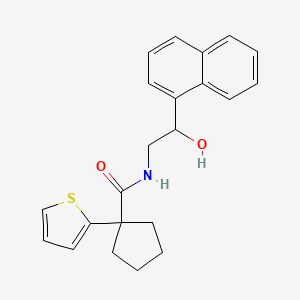
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
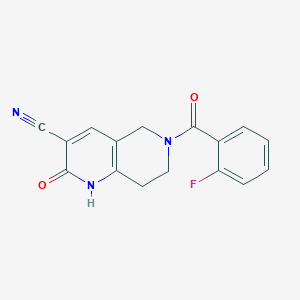
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
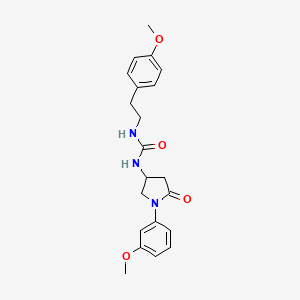
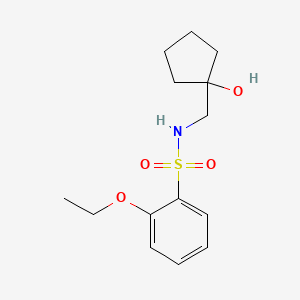
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)